2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a pyridine ring via an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine typically involves the reaction of tetrahydrofuran derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels–Alder reaction between key intermediates, followed by hydrogenation at room temperature .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine include:
- 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid
- 2-(Tetrahydrofuran-3-yl)pyridin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the tetrahydrofuran and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(oxolan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6,10H2 |
InChI Key |
WLNBHKZFBPTGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.